2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one
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Overview
Description
2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with two benzyl groups attached at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dibenzylpyridine-3,5-dicarboxylic acid with hydrazine hydrate, followed by cyclization to form the pyrazolopyridine core. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibenzyl-2H-pyrazolo[4,3-c]pyridin-7(6H)-one: Similar structure but with a different fusion pattern of the pyrazole and pyridine rings.
2,6-Diphenyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one: Similar structure with phenyl groups instead of benzyl groups.
2,6-Dibenzyl-2H-pyrazolo[3,4-d]pyrimidin-7(6H)-one: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2,6-Dibenzyl-2H-pyrazolo[3,4-c]pyridin-7(6H)-one is unique due to its specific fusion pattern and the presence of benzyl groups, which can influence its chemical reactivity and biological activity. The compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
918882-24-3 |
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Molecular Formula |
C20H17N3O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2,6-dibenzylpyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C20H17N3O/c24-20-19-18(11-12-22(20)13-16-7-3-1-4-8-16)15-23(21-19)14-17-9-5-2-6-10-17/h1-12,15H,13-14H2 |
InChI Key |
QWJKRYZQOQNFOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=CN(N=C3C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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